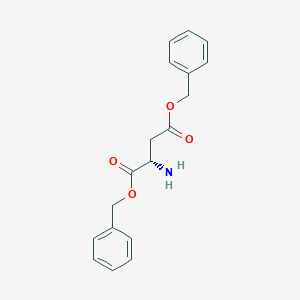

(S)-Dibenzyl 2-aminosuccinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibenzyl (2S)-2-aminobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAMWLOABQRMAO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384577 | |

| Record name | Dibenzyl L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2791-79-9 | |

| Record name | Dibenzyl L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S Dibenzyl 2 Aminosuccinate

Stereoselective Synthesis Routes and Chiral Control Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. The stereoselective synthesis of (S)-Dibenzyl 2-aminosuccinate is crucial for its application as a chiral building block. Various strategies have been developed to control the stereochemistry at the C2 position, ensuring the desired (S)-configuration.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an efficient method for synthesizing chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of synthesizing this compound precursors or related structures, several catalytic asymmetric strategies are noteworthy.

One approach involves the asymmetric alkylation of a glycine-derived Schiff base using a chiral phase-transfer catalyst. For instance, cinchona alkaloid-derived catalysts have been successfully used in the asymmetric synthesis of phenylalanine derivatives, a process that could be adapted for aspartic acid derivatives. mdpi.com Another strategy is the enantioselective C-H arylation of N-protected amino acids. For example, Pd(II)-catalyzed enantioselective C-H arylation of N-phthalyl-protected α-aminoisobutyric acid has been reported, showcasing the potential of metal-catalyzed reactions to introduce chirality. rsc.org

Chiral Pool Synthesis Derivations

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. mdpi.com L-aspartic acid, a naturally occurring amino acid, is the most direct and common chiral precursor for the synthesis of this compound. guidechem.com This method inherently preserves the (S)-stereochemistry of the starting material.

The synthesis typically involves the protection of the two carboxylic acid groups of L-aspartic acid as benzyl (B1604629) esters. A common procedure involves treating L-aspartic acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the corresponding dibenzyl ester p-toluenesulfonate salt. prepchem.com This salt is then neutralized to afford the free amino ester, this compound. prepchem.comambeed.com

| Starting Material | Reagents | Product | Reference |

| L-aspartic acid | Benzyl alcohol, p-toluenesulfonic acid | This compound p-toluenesulfonate | prepchem.com |

| This compound p-toluenesulfonate | Potassium carbonate or Sodium carbonate | This compound | prepchem.comambeed.com |

This chiral pool approach is highly attractive due to its simplicity and the high enantiomeric purity of the final product, which is derived directly from the natural stereochemistry of L-aspartic acid. mdpi.com

Enzymatic Synthesis Methods

Enzymatic synthesis offers a powerful and highly selective alternative for preparing chiral compounds under mild reaction conditions. nih.gov Lipases, in particular, are versatile enzymes for esterification and transesterification reactions. nih.govnih.gov

While direct enzymatic synthesis of this compound is not extensively documented, the principles of enzymatic catalysis are highly relevant. Enzymes can be used to selectively esterify one or both carboxylic acid groups of L-aspartic acid with benzyl alcohol. The high stereospecificity of enzymes would ensure the retention of the (S)-configuration. acs.org

For example, lipase-catalyzed esterification has been used to synthesize various esters. nih.govcore.ac.uk A hypothetical enzymatic synthesis of this compound would involve the reaction of L-aspartic acid with benzyl alcohol in a suitable solvent, catalyzed by an appropriate lipase (B570770), such as Candida antarctica lipase B (Novozym 435). nih.gov This method aligns with green chemistry principles by utilizing a biocatalyst and often allowing for milder reaction conditions. acs.org

Optimization of Reaction Conditions and Yield for Research Scale

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, particularly on a research scale where material conservation is important. Key parameters that can be adjusted include temperature, solvent, catalyst loading, and reaction time.

For the common synthesis from L-aspartic acid dibenzyl ester p-toluenesulfonate, the neutralization and extraction steps are critical for obtaining a high yield of the free base. A typical procedure involves dissolving the salt in a mixture of an organic solvent like diethyl ether or dichloromethane (B109758) and a basic aqueous solution such as potassium carbonate or sodium carbonate. prepchem.comambeed.com Vigorous shaking ensures efficient neutralization and transfer of the product into the organic layer. prepchem.com

The use of microwave reactors can significantly accelerate reaction times and improve yields in some organic syntheses. nii.ac.jp A study on the optimization of various reactions using a continuous flow microwave reactor demonstrated that optimal conditions could be rapidly identified, leading to high yields in a short amount of time. nii.ac.jp While not specifically reported for this compound synthesis, this technology could potentially be applied to optimize the esterification or other steps in its preparation.

The following table summarizes a typical laboratory-scale synthesis and purification of this compound.

| Step | Reagents & Solvents | Conditions | Outcome | Reference |

| Neutralization | Dibenzyl (S)-aspartate p-toluenesulfonic acid salt, diethyl ether, water, saturated aqueous potassium carbonate | Vigorous shaking | Separation of layers | prepchem.com |

| Extraction | Diethyl ether | Repeated extraction of the aqueous layer | Combined ethereal extracts | prepchem.com |

| Washing & Drying | Brine, magnesium sulfate | Standard workup | Dried organic solution | prepchem.com |

| Evaporation | Vacuum | Removal of solvent | Pure this compound | prepchem.com |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orginstituteofsustainabilitystudies.com The synthesis of this compound can be evaluated and improved based on the twelve principles of green chemistry. acs.orgscispace.com

Prevention of Waste: The most effective green chemistry approach is to prevent waste generation in the first place. acs.org Designing syntheses with high atom economy is a key aspect of this principle.

Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org In the synthesis of this compound from L-aspartic acid and benzyl alcohol, the formation of water as a byproduct lowers the atom economy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, reducing waste. acs.org Asymmetric catalysis and enzymatic methods for the synthesis of this compound are excellent examples of this principle in action. nih.govmdpi.com

Use of Renewable Feedstocks: The chiral pool synthesis of this compound from L-aspartic acid is a prime example of utilizing a renewable feedstock, as L-aspartic acid is a naturally occurring amino acid. mdpi.com

Reduction of Derivatives: The use of protecting groups should be minimized or avoided as they require additional reaction steps and generate waste. acs.org While the synthesis of this compound involves the formation of benzyl esters which can be considered protecting groups, enzymatic methods could potentially offer a more direct route with fewer steps. acs.org

By considering these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Mechanistic Investigations of S Dibenzyl 2 Aminosuccinate

Hydrolysis Reactions and Deprotection Strategies

The cleavage of the benzyl (B1604629) ester groups in (S)-Dibenzyl 2-aminosuccinate can be achieved through hydrolysis under acidic, basic, or enzymatic conditions. These deprotection strategies are fundamental in synthetic chemistry to unmask the carboxylic acid groups for further reactions.

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of this compound involves the protonation of the carbonyl oxygen of the ester group, which enhances its electrophilicity and facilitates nucleophilic attack by water. chemistrysteps.com This process is an equilibrium reaction. chemistrysteps.com Strong acids are typically employed to facilitate the cleavage of benzyl esters. organic-chemistry.org For instance, hydrobromic acid (HBr) in acetic acid has been used for the deprotection of benzyl groups.

The general mechanism for acid-catalyzed ester hydrolysis proceeds as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. chemistrysteps.com

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com

Proton transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester.

Elimination of the leaving group: The tetrahedral intermediate collapses, expelling the alcohol (benzyl alcohol in this case) and regenerating the protonated carboxylic acid. chemistrysteps.com

Deprotonation: The protonated carboxylic acid is deprotonated to yield the final carboxylic acid product and the hydronium ion catalyst.

It is important to note that the stability of the benzyl group can be influenced by substituents on the phenyl ring. Electron-donating groups increase acid lability, while electron-withdrawing groups make the benzyl ester more stable towards acid. thieme-connect.de

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, or saponification, of this compound is an irreversible process that yields the carboxylate salt and benzyl alcohol. chemistrysteps.com The irreversibility is due to the deprotonation of the resulting carboxylic acid by the strong base, which forms a resonance-stabilized carboxylate anion that is no longer susceptible to nucleophilic attack. chemistrysteps.com

The mechanism involves the following steps:

Nucleophilic attack by hydroxide (B78521): The hydroxide ion directly attacks the carbonyl carbon of the ester. chemistrysteps.com

Formation of a tetrahedral intermediate: This attack leads to the formation of a tetrahedral alkoxide intermediate. chemistrysteps.com

Elimination of the leaving group: The intermediate collapses, and the benzyloxide ion is expelled. chemistrysteps.com

Acid-base reaction: The benzyloxide ion is a strong base and deprotonates the newly formed carboxylic acid, resulting in the carboxylate salt and benzyl alcohol. chemistrysteps.com This final step drives the reaction to completion. chemistrysteps.com

Enzymatic Hydrolysis Studies

Enzymes, particularly proteases and esterases, can be employed for the selective hydrolysis of ester groups. thieme-connect.demdpi.com This method offers high chemo-, regio-, and stereoselectivity under mild reaction conditions.

Studies have shown that certain enzymes can selectively hydrolyze one of the two benzyl ester groups in diesters of aspartic and glutamic acid. For example, pronase has been reported to specifically hydrolyze the α-benzyl ester group from the dibenzyl esters of both aspartic and glutamic acids. thieme-connect.de Pig liver esterase (PLE) is another enzyme that has been utilized for the selective hydrolysis of the α-ester of aspartic acid diesters, although longer reaction times may be required for the dibenzyl ester compared to other alkyl esters. thieme-connect.de The enzymatic hydrolysis process involves the formation of an enzyme-substrate complex, followed by a catalytic step that leads to the cleavage of the ester bond and release of the products. nih.gov

Reductive Transformations and Related Functional Group Interconversions

Reductive methods provide an alternative and often milder approach to cleave benzyl ester groups, preserving other sensitive functional groups within the molecule.

Catalytic Hydrogenation Mechanisms and Stereochemical Outcomes

Catalytic hydrogenation is a widely used and efficient method for the deprotection of benzyl esters. acsgcipr.orgchemistrytalk.org The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas (H₂). acsgcipr.orgjk-sci.com

The mechanism of catalytic hydrogenation occurs on the surface of the metal catalyst. chemistrytalk.orglibretexts.org

Adsorption: Both the this compound and hydrogen gas are adsorbed onto the catalyst surface. chemistrytalk.orglibretexts.org

Hydrogen Activation: The H-H bond is weakened and cleaved by the metal, forming metal-hydride bonds. chemistrytalk.orglibretexts.org

Hydrogen Transfer: The hydrogen atoms are transferred sequentially to the benzylic carbon and the oxygen of the ester linkage, leading to the cleavage of the C-O bond. acsgcipr.org

Product Desorption: The resulting products, L-aspartic acid and toluene (B28343), are desorbed from the catalyst surface, which is then available for another catalytic cycle. acsgcipr.orgjk-sci.com

A key feature of catalytic hydrogenation is its stereoselectivity. The reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the substrate. masterorganicchemistry.comlibretexts.org In the context of deprotecting a chiral molecule like this compound, a major advantage of catalytic hydrogenation is that it generally proceeds without racemization of the existing chiral center, thus preserving the stereochemical integrity of the molecule. uniovi.es

| Catalyst | Hydrogen Source | Typical Conditions | Outcome |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Room temperature, atmospheric or elevated pressure, various solvents (e.g., EtOH, MeOH, THF) | Efficient cleavage of benzyl esters to the corresponding carboxylic acid and toluene. acsgcipr.orgjk-sci.com |

| Platinum Oxide (PtO₂) | Hydrogen Gas (H₂) | Room temperature, atmospheric pressure | Effective for hydrogenation, though Pd/C is more common for debenzylation. chemistrytalk.org |

| Raney Nickel (Ra-Ni) | Hydrogen Gas (H₂) | Typically used for reducing carbonyls but can also effect hydrogenation of other groups. chemistrytalk.org | Can be used, but Pd/C is generally preferred for benzyl ester cleavage. |

Other Reductive Methods for Benzyl Ester Cleavage

Besides catalytic hydrogenation with H₂ gas, other reductive methods can achieve the cleavage of benzyl esters.

Transfer Hydrogenation: This method utilizes a hydrogen donor molecule in the presence of a catalyst, avoiding the need for gaseous hydrogen. Common hydrogen donors include 1,4-cyclohexadiene (B1204751), formic acid, and ammonium (B1175870) formate. acsgcipr.orgjk-sci.com Palladium on carbon is a frequently used catalyst for these reactions. acsgcipr.org

Dissolving Metal Reduction: While historically used, this method is less common now due to the harsh conditions. It involves the use of sodium in liquid ammonia (B1221849) (Birch reduction conditions), but its application for benzyl ester cleavage is limited due to potential side reactions.

Lewis Acid-Mediated Reductive Cleavage: Some Lewis acids, in combination with a reducing agent, can effect the reductive cleavage of benzylidene acetals, a related protecting group. researchgate.net For instance, the EtAlCl₂-Et₃SiH reagent system has been used for this purpose under mild conditions. researchgate.net While not directly applied to simple benzyl esters in the provided context, such systems highlight the potential for developing alternative reductive deprotection strategies.

Chemoselective Cleavage with Specific Reagents: Certain reagent systems have been developed for the chemoselective cleavage of benzyl esters in the presence of other functional groups. For example, nickel boride in methanol (B129727) at ambient temperature has been shown to cleave benzyl esters while leaving other ester types (methyl, ethyl, tert-butyl) and benzyl ethers unaffected. organic-chemistry.org Similarly, tin(IV) chloride (SnCl₄) has been reported to selectively cleave benzyl esters over benzyl ethers and other common protecting groups. researchgate.netdal.ca

| Method | Reagents | Key Features |

| Transfer Hydrogenation | Pd/C, 1,4-cyclohexadiene or Ammonium Formate | Avoids the use of H₂ gas, mild conditions. acsgcipr.orgjk-sci.com |

| Chemoselective Cleavage | Nickel Boride in Methanol | High chemoselectivity for benzyl esters over other esters and ethers. organic-chemistry.org |

| Lewis Acid-Mediated Cleavage | SnCl₄ | Selective cleavage of benzyl esters in the presence of benzyl ethers. researchgate.netdal.ca |

Derivatization Reactions for Diverse Chemical Applications

This compound is a versatile building block in organic synthesis, primarily due to its trifunctional nature, possessing a primary amine and two benzyl-protected carboxylic acid moieties. This arrangement allows for a variety of derivatization reactions, enabling the synthesis of a wide array of more complex molecules, including peptides, peptidomimetics, and heterocyclic scaffolds.

The primary amine of this compound serves as a key nucleophilic center for various transformations. One of the most common derivatization strategies is N-acylation , which involves the formation of an amide bond. This reaction is fundamental in peptide synthesis, where the amine group of this compound can be coupled with the carboxylic acid of an N-protected amino acid. A variety of coupling reagents can be employed to facilitate this process, each with its own advantages in terms of reaction efficiency and suppression of side reactions like racemization. peptide.comuniurb.itbachem.com

Another significant application of this compound is in the synthesis of heterocyclic compounds. guilan.ac.irresearchgate.netnih.govopenmedicinalchemistryjournal.com The bifunctional nature of the molecule, once the amine is appropriately modified, can be exploited to construct cyclic structures. For instance, intramolecular cyclization reactions can lead to the formation of lactams, and by using appropriate reagents, it can be a precursor for synthesizing various substituted heterocycles. Research has demonstrated the synthesis of pipecolic acid derivatives starting from (S)-aspartic acid, a closely related compound, highlighting the potential for cyclization strategies. gla.ac.uk

Furthermore, the benzyl ester groups can be selectively cleaved under specific conditions, such as hydrogenolysis, to reveal the free carboxylic acids. This deprotection step is crucial for subsequent modifications at these positions, including further peptide couplings or other transformations.

The following table summarizes common derivatization reactions of this compound:

| Reaction Type | Reagent(s) | Product Type | Typical Yield (%) | Notes |

| N-Acylation (Peptide Coupling) | Boc-AA-OH, DCC, HOBt | N-Acylated dipeptide ester | 85-95 | Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) are classic reagents to minimize racemization. |

| Fmoc-AA-OH, HATU, DIPEA | N-Acylated dipeptide ester | >90 | HATU is a highly efficient coupling reagent, often leading to high yields and purity. | |

| Acyl Chloride, Et3N | N-Acyl derivative | 70-90 | Can lead to diacylation if not controlled carefully. semanticscholar.org | |

| Reaction with Anhydrides | Succinic Anhydride, DMAP | N-Succinylated derivative | 80-85 | 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. |

| Cyclization (intramolecular) | Acid/Base catalysis | Lactam derivatives | Variable | Dependent on the specific substituents and reaction conditions. |

| Reductive Amination | Aldehyde/Ketone, NaBH3CN | N-Alkyl derivative | 60-80 | A method to introduce alkyl groups at the nitrogen atom. |

Kinetic and Thermodynamic Aspects of Reactivity Profiles

The reactivity of this compound in its various derivatization reactions is governed by both kinetic and thermodynamic factors. Understanding these aspects is crucial for optimizing reaction conditions to achieve high yields and selectivity.

Kinetic Considerations:

The rate of reactions involving the primary amine of this compound is highly dependent on several factors, including the nucleophilicity of the amine, the electrophilicity of the coupling partner, the solvent, and the catalyst or coupling reagent used.

In N-acylation reactions , the formation of the tetrahedral intermediate is often the rate-determining step. The nature of the activating group on the acylating agent significantly influences the reaction rate. For instance, the use of highly reactive acyl chlorides leads to fast reaction rates but can also result in side reactions. In contrast, peptide coupling reagents like HATU or HBTU form activated esters in situ, which then react with the amine at a controlled rate, minimizing side products. peptide.comuniurb.it Kinetic studies on the acylation of amino acid esters have shown that the reaction kinetics can be complex, often following pseudo-first-order or more intricate kinetic models depending on the specific reactants and conditions. researchgate.netresearchgate.net The solvent also plays a critical role; aprotic solvents are generally preferred for peptide coupling to avoid solvolysis of the activated species. researchgate.net

The steric hindrance around the reacting centers can also affect the reaction kinetics. While the primary amine in this compound is relatively unhindered, bulky substituents on the acylating agent can slow down the reaction rate.

Thermodynamic Considerations:

The thermodynamic parameters for peptide bond formation can be influenced by the solvent and the specific amino acid residues involved. nih.govacs.org For instance, the equilibrium constant for peptide synthesis can be shifted significantly by using organic solvents, which alter the activity of water and the ionization states of the reactants. nih.gov

The following table provides a qualitative overview of the kinetic and thermodynamic aspects of key reactions of this compound.

| Reaction | Kinetic Profile | Thermodynamic Profile | Key Influencing Factors |

| N-Acylation (Peptide Coupling) | Rate is dependent on the coupling reagent and solvent. Generally follows second-order kinetics. | Exergonic (ΔG < 0), but requires activation to overcome the kinetic barrier and shift the equilibrium. | Coupling reagent efficiency, solvent polarity, steric hindrance, temperature. |

| Cyclization | Can be kinetically controlled to favor the formation of a specific ring size. | The thermodynamic stability of the resulting heterocyclic ring is a major driving force. | Catalyst, temperature, concentration (for inter- vs. intramolecular reactions). |

It is important to note that specific, quantitative kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. The information presented here is based on established principles of organic reactivity and data from analogous systems.

Applications of S Dibenzyl 2 Aminosuccinate in Complex Molecule Synthesis

Strategic Use in Solid-Phase Peptide Synthesis (SPPS)

In the realm of peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the N-terminus and reactive side chains. peptide.com (S)-Dibenzyl 2-aminosuccinate serves as a protected building block for introducing aspartic acid residues into a growing peptide chain. The benzyl (B1604629) esters on the side-chain carboxyl group are orthogonal to the temporary Nα-protecting groups commonly used in both major SPPS strategies.

Solid-Phase Peptide Synthesis (SPPS) predominantly relies on two main orthogonal protection strategies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). nih.gov this compound is compatible with both.

In Boc chemistry , the temporary Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA). The side-chain benzyl esters of this compound are stable to these conditions. The final removal of the benzyl groups, along with cleavage of the peptide from the resin, is usually accomplished with a very strong acid like hydrogen fluoride (B91410) (HF). peptide.com

In Fmoc chemistry , the Nα-Fmoc group is removed with a base, commonly a solution of piperidine (B6355638) in an organic solvent. ub.edu The benzyl ester protecting groups are stable under these basic conditions. They are typically removed during the final cleavage step from the solid support, which uses a strong acid cocktail, most often based on TFA. peptide.com This orthogonality makes the benzyl protection scheme a viable, albeit older, strategy for the aspartic acid side chain in Fmoc SPPS.

| Strategy | Nα-Protecting Group | Nα-Deprotection Reagent | Asp Side-Chain Protection | Side-Chain Deprotection |

| Boc | tert-butyloxycarbonyl | Trifluoroacetic Acid (TFA) | Benzyl (Bzl) | Hydrogen Fluoride (HF) |

| Fmoc | 9-fluorenylmethoxycarbonyl | Piperidine | Benzyl (Bzl) | Trifluoroacetic Acid (TFA) |

This table summarizes the compatibility of benzyl side-chain protection in standard Boc and Fmoc solid-phase peptide synthesis strategies.

The incorporation of aspartic acid derivatives in SPPS is not without its challenges. The most significant side reaction, particularly in the Fmoc/tBu strategy, is the formation of an aspartimide intermediate. nih.gov This occurs when the backbone nitrogen of the newly incorporated aspartate residue attacks the activated side-chain carbonyl, a reaction facilitated by the basic conditions of Fmoc deprotection. nih.gov Aspartimide formation can lead to a mixture of by-products, including the desired α-aspartyl peptide along with undesired D/L-β-aspartyl peptides, complicating purification. nih.gov

Another major concern is racemization of the chiral center during the activation and coupling of the amino acid. bachem.com The α-hydrogen of the activated amino acid can be abstracted, leading to a loss of stereochemical integrity through the formation of an oxazolinone intermediate. bachem.com

Several strategies are employed to mitigate these issues:

Coupling Reagents: The choice of coupling reagent is critical. While carbodiimides like DCC and DIC are effective, they often require additives to suppress racemization. peptide.com Phosphonium and aminium/uronium salt-based reagents such as BOP, PyBOP, HBTU, and HATU are highly efficient and, when used with additives, significantly reduce the risk of racemization. bachem.compeptide.comluxembourg-bio.com

Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are routinely included in coupling reactions. peptide.com They react with the activated amino acid to form an active ester that is less prone to racemization while remaining highly reactive toward the incoming amine. peptide.com

Bulky Protecting Groups: While benzyl esters are used, modern Fmoc strategies often favor bulkier side-chain protecting groups for aspartic acid, such as the tert-butyl (tBu) ester. peptide.com These bulkier groups can sterically hinder the formation of the aspartimide ring. However, this compound remains a relevant building block, especially in specific synthetic contexts or in Boc-based strategies.

| Coupling Reagent | Type | Racemization Risk | Notes |

| DIC/HOBt | Carbodiimide/Additive | Low | A standard, cost-effective combination that minimizes racemization. peptide.com |

| HBTU/HATU | Aminium/Uronium Salt | Very Low | Highly efficient reagents that provide fast coupling with minimal racemization, especially with a non-nucleophilic base. peptide.com |

| PyBOP | Phosphonium Salt | Very Low | Effective coupling agent, particularly useful in reducing racemization. bachem.com |

This table outlines common coupling reagents used in peptide synthesis and their effectiveness in preventing racemization.

Utility as a Chiral Building Block for Heterocyclic Compounds

Beyond peptides, this compound is a valuable chiral building block for the synthesis of various heterocyclic compounds. sigmaaldrich.com Heterocyclic structures are prevalent in a vast number of natural products and pharmacologically active molecules. sigmaaldrich.com The compound's stereocenter allows for the creation of enantiomerically pure heterocyclic systems. For instance, it is cited as an intermediate in the synthesis of condensed heterocyclic compounds. googleapis.com The free primary amine can act as a nucleophile in cyclization reactions, while the two ester groups can be chemically transformed or removed to facilitate the construction of complex ring systems.

Precursor for N-substituted Aspartic Acid Derivatives and Analogues

The free amino group of this compound is readily available for chemical modification. It can undergo nucleophilic substitution or acylation reactions to introduce a wide array of substituents onto the nitrogen atom. This makes it an excellent precursor for generating libraries of N-substituted L-aspartic acid derivatives. These analogues are of significant interest in medicinal chemistry for developing peptidomimetics and other small molecule drugs where the modification of the amide backbone can lead to improved pharmacological properties, such as enhanced stability or receptor affinity.

Exploration of Biological Activities and Biomedical Research Potential of S Dibenzyl 2 Aminosuccinate

Structure-Activity Relationship (SAR) Studies of Related Derivatives

The exploration of derivatives of (S)-Dibenzyl 2-aminosuccinate has been pivotal in understanding the structural requirements for potent and selective inhibition of EAAT subtypes. A closely related and extensively studied analog is DL-threo-β-benzyloxyaspartate (TBOA), which is a potent, non-transportable blocker of all EAAT subtypes. nih.gov Research has focused on modifying the structure of TBOA to enhance its potency and selectivity.

A key area of investigation has been the introduction of substituents on the benzene (B151609) ring of the benzyloxy group. These modifications have a significant impact on the inhibitory activity of the compounds against different EAAT subtypes. The findings from these studies have provided valuable insights into the pharmacophore of EAAT inhibitors.

Detailed research has demonstrated that adding specific groups to the benzene ring can dramatically increase the inhibitory potency. For instance, the introduction of a trifluoromethylbenzoylamino group at the meta-position of the benzyloxy moiety resulted in a compound, (2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), with significantly enhanced inhibitory activity, particularly for EAAT1 and EAAT2. nih.gov

The electrophysiological analysis of these analogs has confirmed their action as blockers of transport-associated currents in all five EAAT subtypes. nih.gov The consistent correlation between the potencies determined in uptake assays and those from electrophysiological recordings underscores the reliability of these findings. nih.gov

Below is a data table summarizing the structure-activity relationship of several key derivatives of L-threo-β-benzyloxyaspartate, highlighting their inhibitory concentrations (IC50) against EAAT1, EAAT2, and EAAT3.

| Compound | Substituent on Benzene Ring | IC50 EAAT1 (μM) | IC50 EAAT2 (μM) | IC50 EAAT3 (μM) |

|---|---|---|---|---|

| L-TBOA | None | 33 | 6.2 | 15 |

| TFB-TBOA | 3-[4-(trifluoromethyl)benzoylamino] | 0.022 | 0.017 | 0.30 |

Data sourced from Shimamoto et al. nih.gov

These SAR studies are instrumental in the rational design of novel and more selective EAAT inhibitors. The discovery of compounds like TFB-TBOA, with its high potency for EAAT1 and EAAT2, opens new avenues for developing therapeutic agents that can precisely target specific glutamate (B1630785) transporter subtypes involved in various neurological disorders. nih.gov The profound convulsive behaviors observed following intracerebroventricular administration of these potent TBOA analogs in animal models underscore the critical role of glutamate transporters in maintaining central nervous system homeostasis. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision is sufficient to distinguish between molecules that have the same nominal mass but different elemental formulas.

For "(S)-Dibenzyl 2-aminosuccinate" (C18H19NO4), HRMS analysis, often using a soft ionization technique like Electrospray Ionization (ESI), would typically be performed on the protonated molecule [M+H]⁺. The experimentally measured mass is then compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). A close match between the experimental and theoretical mass confirms the elemental composition. This technique is invaluable for verifying the successful synthesis of the target molecule and ruling out impurities with different formulas. nih.govnih.gov Advancements in mass spectrometry, including high-definition approaches that fuse HRMS with ion mobility spectrometry, are used to elucidate primary structures and identify modifications in complex molecules. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉NO₄ |

| Ion Formula | [C₁₈H₂₀NO₄]⁺ |

| Theoretical Exact Mass (Monoisotopic) | 314.1387 Da |

| Typical Experimental Mass | 314.1385 ± 0.0016 Da |

| Typical Mass Accuracy | < 5 ppm |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR experiments are required for unambiguous assignment and complete structural confirmation of "this compound".

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For "this compound," COSY would show correlations between the methine proton (Hα) and the two diastereotopic methylene (B1212753) protons (Hβ) of the succinate (B1194679) backbone, as well as couplings between adjacent protons on the benzyl (B1604629) groups' aromatic rings. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps correlations between protons and the carbons they are directly attached to (one-bond ¹H-¹³C correlations). wikipedia.org This is crucial for assigning the carbon signals corresponding to each proton in the molecule, such as linking the Hα proton to the Cα carbon and the benzylic CH₂ protons to their respective carbons. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges (typically two to four bonds). wikipedia.org HMBC is essential for piecing together the molecular framework. It would show correlations from the benzylic protons to the carbonyl carbon of the ester and to the quaternary aromatic carbon, confirming the connectivity of the benzyl ester groups. It would also show correlations from the Hα and Hβ protons to the ester carbonyl carbons, confirming the succinate structure. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects correlations between protons that are close in space, regardless of whether they are connected through bonds. princeton.edu This is particularly useful for confirming stereochemistry and conformational preferences. For "this compound," NOESY could show correlations between the protons of the amino group and the Hα proton, providing information about the local conformation around the chiral center.

| Technique | Correlating Nuclei | Key Structural Information Confirmed |

|---|---|---|

| COSY | Hα ↔ Hβ, Hβ' | Connectivity of the succinate backbone protons. |

| HSQC | Hα ↔ Cα; Hβ, Hβ' ↔ Cβ | Direct proton-to-carbon assignments. |

| HMBC | Benzylic CH₂ ↔ Ester C=O | Connection of benzyl groups to ester functionalities. |

| NOESY | NH₂ ↔ Hα | Spatial proximity and conformation around the chiral center. |

Chiroptical Methods for Absolute Configuration and Enantiomeric Purity Assessment

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. They are essential for determining the absolute configuration of stereocenters and for assessing enantiomeric purity.

Optical Rotatory Dispersion (ORD) : ORD measures the change in optical rotation of a substance with a change in the wavelength of light. wikipedia.org Chiral molecules exhibit a characteristic ORD curve, known as a Cotton effect, especially at wavelengths near an electronic absorption band. The sign of the Cotton effect can be correlated to the absolute configuration of the molecule. For "this compound," the specific rotation is a key parameter; its p-toluenesulfonate salt has a reported value of [α]D²⁵ = +9.6 (c 1, CHCl₃). acs.org

Circular Dichroism (CD) : CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. jascoinc.com A CD spectrum provides information about the asymmetric environment of chromophores (such as the phenyl and carbonyl groups in this molecule). nih.gov For a given enantiomer, the CD spectrum will show positive or negative peaks (Cotton effects) that are mirror images of those for its opposite enantiomer. nih.gov The sign of the Cotton effect is characteristic of the (S) or (R) configuration, and the magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample, making it a useful tool for quantitative analysis. nih.gov

| Technique | Parameter Measured | Application for this compound |

|---|---|---|

| Polarimetry | Specific Rotation [α] | Confirms optical activity. For the TsOH salt: [α]D²⁵ = +9.6 acs.org. |

| Circular Dichroism (CD) | Differential Absorption (Δε) | Absolute configuration assignment (sign of Cotton effect) and enantiomeric purity (magnitude of signal). nih.gov |

| Optical Rotatory Dispersion (ORD) | Rotation vs. Wavelength | Confirmation of absolute stereochemistry through the Cotton effect curve. wikipedia.org |

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Insights

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can calculate the precise positions of atoms in the crystal lattice, yielding definitive information on bond lengths, bond angles, and absolute stereochemistry.

While "this compound" itself is a viscous oil, its salts, such as the p-toluenesulfonate salt, are stable, high-melting solids that are suitable for crystallization and X-ray analysis. acs.org A successful crystallographic analysis of a salt of this compound would provide:

Unambiguous proof of connectivity : Confirming the entire molecular framework.

Precise stereochemistry : The Flack parameter would definitively confirm the (S) absolute configuration at the chiral center.

Conformational details : Revealing the preferred conformation (torsion angles) of the molecule in the solid state.

Intermolecular interactions : Detailing how the molecules pack in the crystal lattice, including hydrogen bonding and π-stacking interactions. nih.gov

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral (e.g., P2₁) |

| Resolution | < 1.0 Å |

| Flack Parameter | ~0, confirming (S) configuration |

| Key Interactions | Hydrogen bonding from NH₃⁺ to sulfonate oxygens |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are fundamental for separating components of a mixture and are widely used to assess both chemical and stereochemical purity.

Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the most common and accurate method for determining the enantiomeric excess (ee) of a chiral compound. nih.govmdpi.com The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. nih.gov For "this compound," a method can be developed to separate the (S) and (R) enantiomers, allowing for the precise quantification of each. acs.org Published research has demonstrated the use of chiral HPLC to confirm the high enantiomeric purity of the compound, with chromatograms showing an enantiomeric excess of 98.1%. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. biotech-asia.org It is used to assess the chemical purity of a sample by separating volatile impurities. While the parent compound, "this compound," may have low volatility, GC-MS can be used to detect more volatile starting materials or byproducts. Derivatization can also be employed to increase the volatility of the analyte for GC-MS analysis. nih.gov

| Technique | Purpose | Key Parameters |

|---|---|---|

| Chiral HPLC | Enantiomeric Excess (ee) Determination | Chiral Stationary Phase (e.g., polysaccharide-based), Mobile Phase Composition, UV Detection. nih.govacs.org |

| GC-MS | Chemical Purity Assessment | Column Type, Temperature Program, Mass Analyzer for fragment identification. biotech-asia.org |

Computational Chemistry and Theoretical Studies on S Dibenzyl 2 Aminosuccinate

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic landscape of (S)-Dibenzyl 2-aminosuccinate. These calculations can predict a variety of molecular properties from first principles, offering a granular view of its behavior.

By solving approximations of the Schrödinger equation for the molecule, researchers can determine its ground-state electronic energy, the spatial distribution of electron density, and the energies and shapes of its molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

From the calculated electronic structure, a host of reactivity descriptors can be derived. These include electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic or nucleophilic attack. Furthermore, parameters from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can be computed to quantify the molecule's reactivity and selectivity in various chemical reactions.

Quantum chemical calculations are also a powerful tool for predicting spectroscopic properties. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum, which can be compared with experimental data to confirm the molecule's structure. Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts and the simulation of ultraviolet-visible (UV-Vis) absorption spectra can aid in the characterization of this compound and its derivatives.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| Energy of HOMO | -6.5 eV | Indicates electron-donating ability |

| Energy of LUMO | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |

| Global Hardness | 2.85 eV | Quantifies resistance to change in electron distribution |

| Electronegativity | 3.65 eV | Describes the power to attract electrons |

Conformational Analysis and Energy Landscape Mapping using Molecular Mechanics and Dynamics

The flexibility of this compound, with its rotatable bonds in the succinate (B1194679) backbone and the benzyl (B1604629) ester groups, gives rise to a complex conformational landscape. Understanding the relative energies of these different conformations is crucial, as the molecule's three-dimensional shape governs its interactions with other molecules, including enzymes and receptors.

Conformational analysis can be initiated using molecular mechanics (MM), a computational method that employs classical physics to estimate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the key dihedral angles, a potential energy surface can be mapped, and low-energy conformers can be identified. These stable conformations represent the most likely shapes the molecule will adopt.

To explore the conformational space more dynamically and under more realistic conditions, molecular dynamics (MD) simulations are employed. In an MD simulation, the atoms of the molecule are assigned initial velocities, and their trajectories over time are calculated by solving Newton's equations of motion. This provides a view of the molecule's flexibility and the transitions between different conformational states. The results of these simulations can be used to generate a free energy landscape, which maps the conformational states and the energy barriers between them, offering a comprehensive picture of the molecule's dynamic behavior in solution.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Given that this compound is a derivative of the endogenous amino acid L-aspartic acid, it is plausible that it could interact with various biological targets, such as enzymes or receptors. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.

In a typical docking study, the three-dimensional structure of the target protein is obtained from experimental sources like the Protein Data Bank or generated through homology modeling. The this compound molecule is then computationally placed into the binding site of the protein in a multitude of possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Following a docking study, molecular dynamics simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to gain a more dynamic understanding of the recognition process. These simulations can reveal how the ligand and protein adapt to each other upon binding and can be used to calculate the binding free energy with greater accuracy.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Aspartate-Binding Protein

| Parameter | Result | Interpretation |

| Binding Affinity (Docking Score) | -8.2 kcal/mol | Predicts a strong and favorable binding interaction |

| Key Hydrogen Bond Interactions | Amino group with Asp120; Carbonyl oxygen with Arg75 | Identifies critical residues for binding |

| Key Hydrophobic Interactions | Benzyl groups with Phe45, Leu89, Val102 | Highlights the role of nonpolar contacts in binding |

| Predicted Inhibition Constant (Ki) | 1.5 µM | Estimates the potential potency of the compound |

Computational Prediction of Reaction Mechanisms and Transition State Geometries

This compound serves as a precursor in the synthesis of more complex molecules. Computational chemistry can be employed to investigate the mechanisms of these synthetic transformations, providing insights that can be used to optimize reaction conditions and improve yields.

By using quantum chemical methods, the entire reaction pathway can be mapped out, from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for the reaction can be constructed. This can help in understanding the stereochemical outcome of a reaction, for example, by comparing the activation energies of pathways leading to different stereoisomers. This is particularly relevant for a chiral molecule like this compound.

In Silico Screening and Drug Design Approaches

While this compound itself may or may not possess significant biological activity, it can serve as a scaffold for the design of new therapeutic agents. In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

If a biological target for which this compound shows some affinity is identified, its structure can be used as a starting point for the design of more potent and selective ligands. This can involve structure-based drug design, where the three-dimensional structure of the ligand-target complex is used to guide the modification of the ligand to improve its binding. Alternatively, ligand-based drug design approaches can be used, where a set of known active molecules is used to develop a pharmacophore model that defines the essential features required for activity. This model can then be used to screen for other molecules that possess these features.

Through these in silico approaches, the chemical space around the this compound scaffold can be explored efficiently, accelerating the discovery of new drug candidates.

Future Directions and Emerging Research Avenues for S Dibenzyl 2 Aminosuccinate

Development of Novel and Sustainable Synthetic Approaches for Enhanced Efficiency

The traditional synthesis of dibenzyl aspartate often involves solvents like benzene (B151609) or toluene (B28343) for azeotropic water removal, which are now considered undesirable due to environmental and health concerns. A significant future direction lies in developing greener and more efficient synthetic protocols. Research has demonstrated a highly efficient, one-pot preparation of (S)-dibenzyl aspartate p-toluenesulfonate on a multigram scale using cyclohexane (B81311) as a safer azeotroping solvent, achieving yields as high as 94%. acs.org This move towards replacing hazardous solvents is a critical step in sustainable chemical manufacturing. unibo.it

Further advancements are anticipated through the exploration of biocatalysis. The use of enzymes, such as proteases, lipases, or esterases, could offer highly selective and environmentally benign routes to (S)-Dibenzyl 2-aminosuccinate and its derivatives. frontiersin.org Chemoenzymatic strategies, which combine the advantages of chemical and enzymatic steps, present a promising avenue for creating efficient and sustainable manufacturing processes for protected amino acids. The growing interest in green chemistry will likely spur innovation in aqueous-based synthesis and the use of transient, water-compatible protecting groups, further minimizing the environmental footprint of production. nih.gov

| Synthesis Approach | Key Features & Advantages | Potential for this compound |

| Green Solvents | Replacement of hazardous solvents (e.g., benzene, toluene) with safer alternatives like cyclohexane. acs.org | Reduces environmental impact and improves process safety. |

| Biocatalysis | Use of enzymes (lipases, proteases) for high selectivity under mild conditions. frontiersin.org | Enables direct, enantiopure synthesis with minimal waste. |

| Chemoenzymatic Synthesis | Combines chemical synthesis with enzymatic steps for optimal efficiency. | Could streamline the synthesis and purification process. |

| Aqueous-Phase Synthesis | Utilizes water as the primary solvent, eliminating volatile organic compounds (VOCs). nih.gov | Aligns with the principles of green chemistry for ultimate sustainability. |

Expansion of its Utility in Asymmetric Catalysis as a Chiral Ligand Precursor or Chiral Auxiliary

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. researchgate.net Chiral auxiliaries are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org Given that this compound possesses a defined stereocenter and multiple functional groups (an amine and two benzyl-protected carboxylic acids), it represents an ideal starting point for the synthesis of novel chiral ligands and auxiliaries.

Future research will likely focus on modifying the core structure of this compound to create C2-symmetric diamines or P,N-ligands, which are highly effective in a range of metal-catalyzed reactions. researchgate.netnih.gov The amino group can be functionalized, and the ester groups can be converted to amides or other coordinating moieties to generate a diverse library of ligands. These new ligands could find applications in key transformations such as asymmetric hydrogenation, allylic substitution, and carbon-carbon bond-forming reactions, potentially outperforming existing catalytic systems. nih.gov The development of such derivatives would transform this compound from a simple building block into a high-value tool for stereoselective synthesis.

Investigation into New Biomedical Applications and Drug Discovery Leads

While this compound itself is not a therapeutic agent, it serves as a precursor for more complex molecules with potential biomedical value. A major emerging avenue is its use in the synthesis of poly(aspartic acid) (PASA) derivatives. PASA is a biocompatible and biodegradable polymer with significant promise in the medical field. usc.edu.aunih.gov

Researchers are exploring PASA-based systems for a variety of applications:

Drug Delivery: PASA can be functionalized to form nanoparticles or micelles that encapsulate hydrophobic drugs, enabling targeted delivery to cancer cells or other disease sites. ajouronline.comresearchgate.net

Gene Therapy: Cationic derivatives of PASA are being investigated as non-viral vectors for delivering genetic material like mRNA into cells, a key technology for vaccines and gene-based therapies. nih.gov

Tissue Engineering: PASA's ability to complex with calcium ions makes it a candidate for creating scaffolds that promote bone tissue regeneration. usc.edu.auacs.org

This compound, with its protected carboxyl groups, is an excellent monomer for the controlled synthesis of these advanced PASA-based biomaterials. Its structure allows for precise modification and polymerization, leading to the development of novel materials for theranostics, which combine therapeutic and diagnostic functions. researchgate.net

Integration into Materials Science, Polymer Chemistry, and Supramolecular Chemistry

The applications of aspartic acid-based materials extend beyond the biomedical field into broader materials science. Polyaspartic acid is recognized as a biodegradable and water-soluble alternative to traditional polyanionic polymers like polyacrylic acid. wikipedia.org This makes it a sustainable choice for various industrial applications.

Future research directions for this compound as a materials precursor include:

Biodegradable Polymers: As a monomer, it can be used to produce polyaspartates that serve as environmentally friendly antiscaling agents in cooling water systems, corrosion inhibitors, and dispersants. wikipedia.orgdober.com

Superabsorbent Materials: PASA-based hydrogels have applications in agriculture to improve soil water retention and in personal care products. thinkdochemicals.com

Supramolecular Chemistry: The inherent chirality and hydrogen-bonding capabilities of amino acid esters make them attractive building blocks for creating ordered supramolecular structures. Research could explore the use of this compound in designing chiral receptors for molecular recognition or as components in self-assembling gels and liquid crystals. nih.govrsc.org

Challenges and Opportunities in Scaling Up Production for Research and Industrial Applications

The transition of this compound from a laboratory-scale reagent to an industrial chemical presents both challenges and opportunities. Historically, the synthesis of related compounds like 4-benzyl aspartate on an industrial scale was hampered by the use of hazardous reagents, large volumes of solvents, and costly purification steps. google.com

The primary challenge is to develop a process that is not only high-yielding but also economically viable and environmentally sustainable. This involves minimizing waste, avoiding toxic reagents, and ensuring easy purification of the final product.

However, these challenges create significant opportunities for innovation. The development of a robust, scalable synthesis using green solvents like cyclohexane has already been shown to be feasible. acs.org Further opportunities lie in:

Continuous Flow Chemistry: Implementing continuous manufacturing processes can improve safety, efficiency, and consistency compared to traditional batch production.

Catalyst Recovery and Reuse: For syntheses involving expensive catalysts (e.g., enzymes or precious metals), developing methods for their efficient recovery and recycling is crucial for industrial viability.

Successfully addressing these challenges will be key to making this compound and its advanced derivatives readily available for the diverse and innovative applications outlined above.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (S)-Dibenzyl 2-aminosuccinate in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Store the compound in a cool (2–8°C), dry environment under inert gas (e.g., argon) to prevent hydrolysis or oxidation. For spills, use absorbent materials and avoid aqueous rinsing to minimize contamination .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., ester C=O stretching at ~1740 cm⁻¹). Pair with nuclear magnetic resonance (NMR) for stereochemical confirmation: the chiral center at C2 should show distinct splitting in - and -NMR spectra. X-ray diffraction (XRD) can resolve crystallographic details .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer : Start with (S)-malic acid as a chiral precursor. Protect the amine group via benzylation under basic conditions (e.g., NaH in DMF). Optimize esterification using dibenzyl carbonate or benzyl bromide with a coupling agent (e.g., DCC/DMAP). Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-alkylation .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress regioisomer formation during dehydration steps in this compound synthesis?

- Methodological Answer : Control temperature (<60°C) and use anhydrous solvents (e.g., THF) to minimize unintended elimination. Introduce chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereoselectivity. Post-reaction, purify via flash chromatography with a gradient eluent (hexane/ethyl acetate) to isolate the desired isomer .

Q. What role do acid site strength and catalyst composition play in the catalytic activity of iron aluminophosphates for dibenzyl-substituted ester synthesis?

- Methodological Answer : Moderate acid sites (Lewis acidity) in Fe-aluminophosphates promote esterification while avoiding side reactions (e.g., hydrolysis). Adjust Fe loading (5–10 wt%) to balance surface area and active sites. Characterize catalysts using BET analysis for porosity and NH₃-TPD for acid strength profiling .

Q. How does thermal dissociation of dibenzyl groups impact the stability of this compound under high-temperature conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures (~200–250°C). Isotopic labeling (e.g., deuterated dibenzyl analogs) can track radical recombination pathways via mass spectrometry. Stabilize the compound by adding radical scavengers (e.g., BHT) during high-temperature applications .

Q. What solvent compatibility challenges arise when using this compound in advanced imaging techniques like light-sheet fluorescence microscopy (LSFM)?

- Methodological Answer : Avoid solvents like dibenzyl ether, which can corrode microscope components (e.g., lens adhesives). Pre-test compatibility using inert solvents (e.g., DMSO or glycerol-based clearing agents). Measure refractive index (RI) mismatches to minimize spherical aberrations during imaging .

Data Contradiction and Analysis

Q. How should researchers reconcile discrepancies in reported eutectic behavior of dibenzyl-containing systems?

- Methodological Answer : Compare phase diagrams from differential scanning calorimetry (DSC) and Schroeder equation-derived liquidus lines. Pre-eutectic alloys (e.g., diphenyl-dibenzyl mixtures) exhibit lower overcooling (~7 K) than post-eutectic systems (~22 K). Validate metastable states via repeated thermal cycling and X-ray crystallography .

Q. Why do some studies report conflicting catalytic outcomes for phosphorylation reactions involving dibenzyl derivatives?

- Methodological Answer : Variability in N-ethyldiisopropylamine/DMAP ratios can alter reaction kinetics. Use in-situ -NMR to monitor intermediate formation. Cross-validate with kinetic isotope effects (KIEs) to distinguish between concerted and stepwise mechanisms .

Methodological Best Practices

- Stereochemical Purity : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to resolve enantiomeric excess (ee) >99% .

- Reaction Monitoring : Use real-time FTIR or Raman spectroscopy to track esterification progress and detect side products .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate catalyst properties (Fe loading, acidity) with reaction yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.